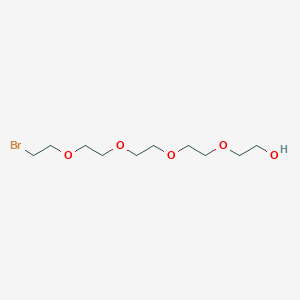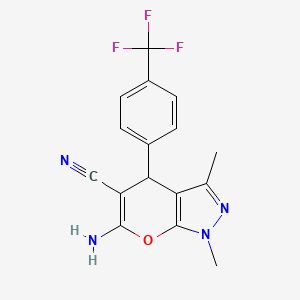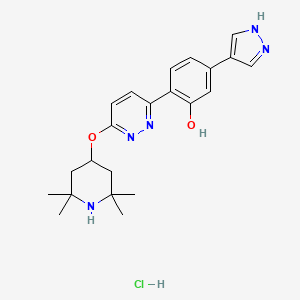
Bromo-PEG5-alcohol
Overview
Description
Bromo-PEG5-alcohol: is a polyethylene glycol (PEG) derivative that contains a bromide group and a terminal hydroxyl group. The hydrophilic PEG spacer increases solubility in aqueous media, making it a versatile compound in various chemical reactions and applications . The bromide group is a very good leaving group for nucleophilic substitution reactions, while the hydroxyl group enables further derivatization or replacement with other reactive functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bromo-PEG5-alcohol is typically synthesized through the reaction of PEG with a brominating agent. The process involves the following steps:
Activation of PEG: The PEG is first activated by reacting it with a base such as sodium hydride (NaH) to form the sodium alkoxide.
Bromination: The activated PEG is then reacted with a brominating agent such as bromoacetyl bromide or 1,2-dibromoethane under controlled conditions to introduce the bromide group
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of PEG are activated using industrial-grade sodium hydride.
Controlled Bromination: The activated PEG is then subjected to bromination using industrial-grade brominating agents in large reactors under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions: Bromo-PEG5-alcohol undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromide group is a good leaving group, making this compound highly reactive in nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group can undergo oxidation to form aldehydes or carboxylic acids and reduction to form alkanes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), and primary amines are commonly used.
Major Products:
Nucleophilic Substitution: Products include azido-PEG5-alcohol, thiocyanato-PEG5-alcohol, and amino-PEG5-alcohol.
Oxidation: Products include PEG5-aldehyde and PEG5-carboxylic acid.
Reduction: Products include PEG5-alkane.
Scientific Research Applications
Chemistry: Bromo-PEG5-alcohol is used as a linker in the synthesis of complex molecules, including polymers and dendrimers. It is also used in the preparation of PEGylated compounds, which have enhanced solubility and stability .
Biology: In biological research, this compound is used to modify biomolecules such as proteins and peptides. The PEGylation process improves the pharmacokinetics and reduces the immunogenicity of therapeutic proteins .
Medicine: this compound is used in the development of drug delivery systems. PEGylation of drugs enhances their solubility, stability, and bioavailability, leading to improved therapeutic efficacy .
Industry: In industrial applications, this compound is used as a surfactant and emulsifier. It is also used in the production of cosmetics and personal care products due to its solubility-enhancing properties .
Mechanism of Action
Molecular Targets and Pathways: Bromo-PEG5-alcohol exerts its effects primarily through its reactive bromide and hydroxyl groups. The bromide group participates in nucleophilic substitution reactions, allowing the compound to act as a linker in the synthesis of complex molecules. The hydroxyl group enables further derivatization, facilitating the modification of biomolecules and the development of PEGylated drugs .
Comparison with Similar Compounds
Bromo-PEG4-alcohol: Similar to Bromo-PEG5-alcohol but with a shorter PEG spacer, leading to different solubility and reactivity properties.
Bromo-PEG6-alcohol: Contains a longer PEG spacer, which may enhance solubility but alter reactivity compared to this compound.
Bromo-PEG3-alcohol: Even shorter PEG spacer, resulting in distinct solubility and reactivity characteristics.
Uniqueness: this compound is unique due to its optimal PEG spacer length, which balances solubility and reactivity. This makes it a versatile compound for various applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21BrO5/c11-1-3-13-5-7-15-9-10-16-8-6-14-4-2-12/h12H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXJWAHSKDNOZCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCBr)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21BrO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957205-14-0 | |
| Record name | Bromo-PEG5-alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Propanamide, N-[trans-4-[2-[4-(3-cyanophenyl)-1-piperazinyl]ethyl]cyclohexyl]-3-methoxy-](/img/structure/B606322.png)

![(9R)-9-(5-bromofuran-2-yl)-12,14-dimethyl-13,15-dioxo-17-phenyl-8-oxa-1,12,14-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-2(7),3,5,10,16-pentaene-4-carboxylic acid](/img/structure/B606330.png)





